AL 8697

Description

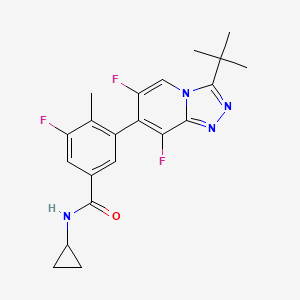

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBTZTQYHOXIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AL 8697: A Technical Guide to a Potent and Selective p38α MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AL 8697, a potent and selective small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). The information compiled herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for researchers in pharmacology, inflammation, and drug discovery.

Core Compound Characteristics

This compound is recognized as a specific, orally active inhibitor of p38α MAPK.[1][2] It demonstrates significant potency and selectivity, key attributes for a therapeutic candidate targeting the p38 signaling pathway, which is critically involved in inflammatory processes.[3][4]

Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide | [5] |

| Molecular Formula | C21H21F3N4O | [5] |

| Molecular Weight | 402.41 g/mol | [5] |

| CAS Number | 1057394-06-5 |[2][5] |

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies.

In Vitro Inhibitory Potency

This compound exhibits nanomolar potency against its primary target, p38α, with significant selectivity over the p38β isoform and a broader panel of kinases.

| Parameter | Target | Value | Notes | Reference |

| IC50 | p38α MAPK | 6 nM | --- | [1][2][5] |

| IC50 | p38β MAPK | 82 nM | 14-fold less potent than against p38α | [1][2] |

| Selectivity | Kinase Panel | >300-fold | Assessed against a panel of 91 kinases | [1][2][5] |

In Vivo Efficacy: Rat Adjuvant-Induced Arthritis (AIA) Model

This compound has demonstrated dose-dependent anti-inflammatory effects in a rat model of adjuvant-induced arthritis. The compound was administered orally once daily for 10 days.[2][5]

| Dosage (p.o.) | Outcome Measure | Result | Reference |

| 1 - 30 mg/kg | Paw Edema | Dose-dependent decrease in both injected and contralateral paws | [2] |

| 10 mg/kg | Thymus Atrophy | 46% recovery of thymus weight | [5] |

| Not Specified | Bone Lesions | Beneficial effects observed | [5] |

| Not Specified | Splenomegaly | Beneficial effects observed | [5] |

Note on Side Effects: In the rat AIA model, treatment with p38 MAPK inhibitors, including this compound, was associated with leukocytosis (increased white blood cell count) and an increase in total plasma cholesterol.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][6] Key upstream activators of this pathway include MAPKKs such as MKK3 and MKK6, which are themselves activated by a range of MAPKKKs like TAK1 and ASK1.[4] Upon activation via dual phosphorylation on threonine and tyrosine residues, p38α phosphorylates a variety of downstream substrates, including other kinases like MK2 and MSK1/2, and transcription factors such as ATF2 and CREB.[3] This ultimately leads to the increased expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] By inhibiting p38α, this compound blocks this cascade, thereby reducing the production of these key inflammatory mediators.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize p38 MAPK inhibitors like this compound.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by p38α kinase.

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATF-2 fusion protein (substrate)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

This compound or test compound stock solution in DMSO

-

Anti-phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add 10 µL of diluted compound or DMSO (vehicle control).

-

Enzyme Addition: Add 20 µL of recombinant p38α enzyme (e.g., 50 ng) and 20 µL of ATF-2 substrate (e.g., 1 µg) to each well.

-

Initiation: Start the kinase reaction by adding 10 µL of ATP solution (e.g., final concentration 100 µM).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination: Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.

-

Western Blotting: a. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate with primary antibody (anti-phospho-ATF-2) overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensity using densitometry software. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production

This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound or test compound

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

-

Compound Pre-treatment: Add serial dilutions of this compound (or DMSO vehicle) to the cells. Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α production at each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is used to assess the anti-inflammatory and disease-modifying potential of compounds in a model of rheumatoid arthritis.

Materials:

-

Lewis or Wistar rats (male, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

-

This compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)

-

P caliper or plethysmometer for paw volume measurement

Procedure:

-

Induction of Arthritis: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base of the tail.

-

Group Allocation: Randomize animals into vehicle control and treatment groups (e.g., this compound at 1, 3, 10, 30 mg/kg).

-

Treatment: Begin daily oral administration of the compound or vehicle on a therapeutic schedule (e.g., from Day 8 to Day 18 post-adjuvant injection).

-

Monitoring: a. Paw Swelling: Measure the volume of both hind paws using a plethysmometer every 2-3 days throughout the study. b. Clinical Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0=normal, 4=severe swelling and erythema). c. Body Weight: Monitor body weight as an indicator of general health.

-

Termination and Endpoint Analysis: On the final day (e.g., Day 19), euthanize the animals. a. Histology: Collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion. b. Radiology: Perform X-ray analysis of the hind limbs to evaluate bone and joint integrity. c. Biomarkers: Collect blood for analysis of inflammatory markers or complete blood counts. Weigh spleen and thymus.

-

Data Analysis: Compare the mean paw volumes, clinical scores, and other endpoints between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

References

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

AL 8697: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This kinase is a key component of the MAPK signaling pathway, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. Consequently, p38α MAPK is a significant therapeutic target for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including its inhibitory activity against p38 isoforms and its broader selectivity across the kinome. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized by its potent inhibition of p38α MAPK and its comparative activity against other kinases. The available quantitative data is summarized in the tables below.

| Target | IC50 (nM) | Selectivity vs. p38α | Reference |

| p38α MAPK | 6 | - | [1] |

| p38β MAPK | 82 | 14-fold | [1] |

| Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of the p38α isoform over the p38β isoform. |

| Kinase Panel | Selectivity | Reference |

| Panel of 91 Kinases | 300-fold for p38α | [1] |

| Table 2: Broad Kinase Selectivity of this compound. this compound exhibits high selectivity for p38α when screened against a diverse panel of 91 kinases. The specific composition of this kinase panel is not publicly available in the primary literature. |

Signaling Pathway

This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses. A simplified representation of this pathway is depicted below.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the likely methodologies used to determine the selectivity profile of this compound, based on standard biochemical and cellular assay protocols.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Objective: To quantify the IC50 value of this compound against p38α and p38β MAPK.

Materials:

-

Recombinant human p38α and p38β enzymes

-

Kinase substrate (e.g., myelin basic protein or a specific peptide)

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

-

This compound at various concentrations

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phosphocellulose filter paper or other capture method

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the specific p38 isoform, and the kinase substrate.

-

Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Wash the filter paper to remove any unbound radiolabeled ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Functional Assay: TNF-α Release in Human Whole Blood

This assay measures the ability of a compound to inhibit the production of a key inflammatory cytokine, TNF-α, in a more physiologically relevant setting.

Objective: To assess the functional activity of this compound in a cellular context by measuring its inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

-

Fresh human whole blood

-

Lipopolysaccharide (LPS) from E. coli

-

This compound at various concentrations

-

RPMI 1640 cell culture medium

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Centrifuge

-

ELISA plate reader

Procedure:

-

Collect fresh human whole blood into heparinized tubes.

-

Dilute the whole blood with RPMI 1640 medium.

-

Add this compound at a range of concentrations to the wells of a 96-well plate. Include a vehicle control.

-

Add the diluted whole blood to the wells containing the compound.

-

Pre-incubate for a short period (e.g., 30 minutes) at 37°C in a CO₂ incubator.

-

Stimulate the cells by adding LPS to each well (except for the unstimulated control).

-

Incubate the plates for several hours (e.g., 4-6 hours) at 37°C in a CO₂ incubator to allow for TNF-α production.

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Collect the supernatant (plasma) from each well.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK. Its selectivity for p38α over p38β and a broad panel of other kinases underscores its potential as a targeted therapeutic agent for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the evaluation of similar compounds. Further investigation into the full kinome selectivity and in vivo efficacy of this compound will be crucial for its continued development.

References

In-Depth Technical Guide: AL 8697 (CAS Number 1057394-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). With the CAS number 1057394-06-5, this small molecule has demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for research in inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental data and protocols.

Physicochemical and Biochemical Properties

This compound is a white solid with the molecular formula C₂₁H₂₁F₃N₄O and a molecular weight of 402.41 g/mol . It is soluble in DMSO and ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1057394-06-5 |

| Molecular Formula | C₂₁H₂₁F₃N₄O |

| Molecular Weight | 402.41 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: p38α MAPK Inhibition

This compound exerts its anti-inflammatory effects through the specific inhibition of p38α MAPK. The p38 MAPK signaling pathway is a key cascade in the cellular response to external stresses and inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are central mediators of inflammation. By inhibiting p38α, this compound effectively downregulates the production of these inflammatory cytokines.

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Quantitative Data

This compound demonstrates high potency and selectivity for p38α over other kinases, including the closely related p38β isoform.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity (p38β/p38α) |

| p38α MAPK | 6 | 14-fold |

| p38β MAPK | 82 | - |

Data sourced from in vitro kinase assays.

Table 3: In Vivo Efficacy of this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model

| Dose (mg/kg, p.o.) | Paw Volume Reduction (%) |

| 1 | Data not available |

| 3 | Data not available |

| 10 | Data not available |

| 30 | Data not available |

While specific percentage reductions are not publicly available, studies indicate a dose-dependent reduction in paw edema.

Experimental Protocols

In Vitro p38α MAPK Kinase Inhibitory Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against p38α MAPK.

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATP

-

Substrate peptide (e.g., ATF2)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (in DMSO)

-

384-well plates

-

Plate reader for detection (e.g., luminescence or fluorescence)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the this compound dilutions to the wells.

-

Add the p38α MAPK enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of arthritis.

Animals:

-

Male Lewis rats (or other susceptible strain)

Materials:

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound formulated for oral administration (e.g., in 0.5% methylcellulose)

-

Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

-

Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw of each rat.

-

Randomly assign rats to treatment groups (vehicle control, this compound at various doses).

-

Begin oral administration of this compound or vehicle daily, starting on a predetermined day post-adjuvant injection (e.g., day 8 or at the onset of clinical signs).

-

Monitor the development of arthritis by measuring the volume of both hind paws using a plethysmometer at regular intervals.

-

Continue treatment for a specified duration (e.g., 14-21 days).

-

At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen) for histological analysis and biomarker assessment if required.

-

Analyze the data by comparing the paw volume changes in the this compound-treated groups to the vehicle control group.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound (N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide) is not readily found in the scientific literature. The synthesis of related triazolopyridylbenzamide compounds typically involves multi-step procedures, often including the formation of the triazolopyridine core followed by amide coupling reactions.

Conclusion

This compound is a valuable research compound characterized by its potent and selective inhibition of p38α MAPK. Its demonstrated anti-inflammatory activity in preclinical models highlights its potential as a pharmacological tool for investigating the role of the p38 MAPK pathway in various inflammatory and autoimmune diseases. The data and protocols provided in this guide are intended to support further research and drug development efforts in this area.

AL 8697 for Basic Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AL 8697, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), for its application in basic immunology research. This document details its mechanism of action, presents key quantitative data, and provides detailed experimental protocols for its use in relevant preclinical models.

Introduction to this compound

This compound is a specific and orally active small molecule inhibitor of p38α MAPK, a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[1] With high selectivity for the α-isoform of p38 MAPK, this compound serves as a valuable tool for dissecting the role of this pathway in various immunological processes. Its anti-inflammatory activity has been demonstrated in preclinical models of arthritis, highlighting its potential for investigating the therapeutic modulation of inflammatory responses.[1][2]

Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response. Extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and the production of inflammatory mediators.

This compound exerts its effects by binding to the ATP-binding pocket of p38α MAPK, thereby preventing its phosphorylation and activation. This blockade of p38α MAPK activity leads to the downstream suppression of inflammatory cytokine production and other cellular processes involved in the inflammatory cascade.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for AL-8810: A Selective Prostaglandin F2α Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro characterization of AL-8810, a selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The provided protocols detail standard assays to determine the binding affinity and functional antagonism of AL-8810.

Introduction

AL-8810 is a potent and selective competitive antagonist of the FP receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of PGF2α.[1][2][3] Upon activation by its endogenous ligand, PGF2α, the FP receptor couples to Gq protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][5] AL-8810 is a valuable pharmacological tool for investigating FP receptor-mediated processes and for the development of therapeutics targeting this pathway. While AL-8810 is primarily an antagonist, it has been observed to act as a weak partial agonist in some systems.[1][6]

Data Presentation

The following tables summarize the quantitative data for AL-8810 from in vitro studies.

Table 1: Binding Affinity and Functional Antagonism of AL-8810

| Parameter | Cell Line | Agonist | Value | Reference |

| Ki | Mouse 3T3 fibroblasts | Fluprostenol | 0.2 ± 0.06 µM | [2] |

| Rat A7r5 smooth muscle cells | Fluprostenol | 0.4 ± 0.1 µM | [2] | |

| Human ciliary body (cloned FP) | Fluprostenol | 1.9 ± 0.3 µM | [6] | |

| Human trabecular meshwork cells | Fluprostenol | 2.6 ± 0.5 µM | [6] | |

| pA2 | Rat A7r5 smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| Mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] |

Table 2: Partial Agonist Activity of AL-8810

| Parameter | Cell Line | Full Agonist for Comparison | Value | Reference |

| EC50 | Rat A7r5 smooth muscle cells | Cloprostenol | 261 ± 44 nM | [1] |

| Mouse 3T3 fibroblasts | Cloprostenol | 186 ± 63 nM | [1] | |

| Emax | Rat A7r5 smooth muscle cells | Cloprostenol | 19% | [1] |

| Mouse 3T3 fibroblasts | Cloprostenol | 23% | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the FP receptor and the point of inhibition by AL-8810.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FP Prostaglandin Receptor Cell Line – Cells Online [cells-online.com]

- 3. Intracellular calcium mobilization assay [bio-protocol.org]

- 4. innoprot.com [innoprot.com]

- 5. A Novel Fibroblast Reporter Cell Line for in vitro Studies of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Cell Culture

Topic: AL 8697 and AL-8810 Concentration for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial investigations into "this compound" revealed a potential ambiguity in its identity. While the query suggested a prostaglandin F2α (PGF2α) analog, the scientific literature predominantly identifies this compound as a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. Conversely, the compound AL-8810 is a well-characterized PGF2α analog and a selective antagonist of the PGF2α (FP) receptor.

To provide comprehensive and accurate information, this document presents detailed application notes and protocols for both AL-8810 (the PGF2α analog) and This compound (the p38α MAPK inhibitor). This dual approach ensures that researchers can access the relevant information regardless of the initial ambiguity.

Part 1: AL-8810 - Prostaglandin F2α (PGF2α) Analog

Product Information

AL-8810 is a selective antagonist of the prostaglandin F2α receptor (FP receptor). It is a valuable pharmacological tool for studying FP receptor-mediated signaling and function. While primarily acting as an antagonist, it can exhibit weak partial agonist activity in some systems and has been shown to act as a biased agonist, activating the MAPK/ERK pathway independently of the canonical Gq/PLC pathway.

Data Presentation: Quantitative Data for AL-8810

| Parameter | Cell Line | Value | Reference Assay |

| EC50 (Agonist Potency) | A7r5 (rat aortic smooth muscle) | 261 ± 44 nM | Phospholipase C Activity |

| EC50 (Agonist Potency) | Swiss 3T3 (mouse fibroblast) | 186 ± 63 nM | Phospholipase C Activity |

| Ki (Antagonist Potency) | A7r5 cells | 426 ± 63 nM | Antagonism of 100 nM fluprostenol |

| Ki (Antagonist Potency) | Mouse 3T3 cells | ~0.2 µM | [1][2] |

| Ki (Antagonist Potency) | Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 µM | [1] |

| pA2 | A7r5 cells | 6.68 ± 0.23 | Schild Analysis |

| pA2 | Swiss 3T3 cells | 6.34 ± 0.09 | Schild Analysis |

Signaling Pathway

AL-8810 primarily acts by competitively blocking the binding of PGF2α and other FP receptor agonists to the FP receptor. This inhibition prevents the activation of the Gαq protein, thereby blocking the downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), which ultimately leads to an increase in intracellular calcium concentration.

Experimental Protocols

This protocol describes how to assess the antagonist activity of AL-8810 by measuring its ability to inhibit PGF2α-induced intracellular calcium mobilization in HEK-293 cells stably expressing the human FP receptor.

Materials:

-

HEK-293 cells stably expressing the human FP receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

AL-8810

-

Prostaglandin F2α (PGF2α)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Culture HEK-293-FP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

-

-

Compound Preparation:

-

Antagonist Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 50 µL of the 2X AL-8810 solution to the appropriate wells. For control wells, add 50 µL of HBSS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Mobilization:

-

Place the plate in a fluorescence plate reader set to record fluorescence intensity over time (kinetic read).

-

Establish a stable baseline reading for 15-30 seconds.

-

Add 50 µL of the 2X PGF2α agonist solution to all wells.

-

Continue recording the fluorescence for at least 60-90 seconds to capture the peak response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data to the response of the agonist-only control.

-

Plot the normalized response as a function of the AL-8810 concentration to determine the IC₅₀ value.

-

Part 2: this compound - p38α MAPK Inhibitor

Product Information

This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[4][5] It exhibits significantly lower activity against the p38β isoform and high selectivity over a broad panel of other kinases.[4][5] This makes it a precise tool for investigating the role of p38α in various cellular processes, including inflammation and cell stress responses.

Data Presentation: Quantitative Data for this compound

| Parameter | Target | Value |

| IC50 | p38α MAPK | 6 nM |

| IC50 | p38β MAPK | 82 nM |

Signaling Pathway

The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammatory signals. Upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to changes in gene expression and cellular function. This compound inhibits the kinase activity of p38α, thereby blocking the phosphorylation of its downstream targets.

Experimental Protocols

This protocol provides a general method for evaluating the inhibitory effect of this compound on p38α MAPK activity in a cell-based assay by measuring the phosphorylation of a downstream target, ATF-2.

Materials:

-

A suitable cell line (e.g., HeLa, THP-1, or primary cells like PBMCs)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

A p38 MAPK activator (e.g., Anisomycin, LPS, or TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot apparatus

-

Primary antibodies: anti-phospho-ATF-2 (Thr71), anti-total-ATF-2, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Plating: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours before treatment.

-

Inhibitor Pre-treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute this compound to the desired final concentrations in serum-free medium. A typical starting concentration range for a potent inhibitor like this compound would be 1 nM to 1 µM.

-

Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

Stimulation:

-

Add the p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to the wells. Include a non-stimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ATF-2, total ATF-2, phospho-p38, total p38, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein levels to the total protein levels.

-

Compare the levels of phosphorylated ATF-2 in this compound-treated samples to the stimulated control to determine the extent of inhibition.

-

References

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | p38 MAPK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: AL 8697 in a Rheumatoid Arthritis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production and has been identified as a promising therapeutic target for RA. AL 8697 is a specific and orally active inhibitor of p38α MAPK, the predominant isoform involved in the inflammatory cascade. These application notes provide a comprehensive overview of the use of this compound and other p38α MAPK inhibitors in the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares immunological and pathological features with human RA.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of p38α MAPK with an IC50 of 6 nM. It exhibits 14-fold greater selectivity for p38α over p38β. The p38 MAPK pathway is a key signaling cascade in the inflammatory response. In the context of rheumatoid arthritis, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and kinases, leading to the increased expression of a host of inflammatory mediators, including TNF-α, IL-1β, IL-6, and matrix metalloproteinases (MMPs), which contribute to the synovial inflammation and joint destruction characteristic of RA. By inhibiting p38α MAPK, this compound is expected to block the production of these key inflammatory molecules, thereby reducing inflammation and protecting against joint damage.

p38 MAPK Signaling Pathway in Rheumatoid Arthritis

Caption: p38 MAPK signaling pathway in rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and robust model for studying the efficacy of anti-arthritic compounds.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound or other p38 MAPK inhibitor

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Syringes and needles (26G and 30G)

-

Anesthesia (e.g., isoflurane)

Experimental Workflow:

Caption: Experimental workflow for the CIA mouse model.

Protocol:

-

Primary Immunization (Day 0):

-

Emulsify the bovine type II collagen solution with an equal volume of CFA.

-

Anesthetize the mice and administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify the bovine type II collagen solution with an equal volume of IFA.

-

Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

-

-

Arthritis Development and Scoring:

-

Monitor mice for the onset of arthritis, which typically occurs between days 24 and 28.

-

Once arthritis is established, score the clinical signs of arthritis in each paw three times a week. A common scoring system is:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

-

The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Drug Administration:

-

Begin treatment with this compound or vehicle upon the onset of arthritis.

-

Administer the compound orally once or twice daily at the desired dosage (e.g., 1-30 mg/kg).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice.

-

Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

-

Dissect the paws and process them for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Data Presentation

The following tables summarize the expected quantitative data from a study using a p38 MAPK inhibitor in a CIA mouse model, based on published literature.

Table 1: Effect of p38 MAPK Inhibitor on Clinical Arthritis Score

| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | % Inhibition |

| Vehicle | - | 10.5 ± 1.2 | - |

| p38 Inhibitor | 1 | 7.8 ± 1.5 | 25.7% |

| p38 Inhibitor | 10 | 4.2 ± 0.9 | 60.0% |

| p38 Inhibitor | 30 | 2.1 ± 0.5 | 80.0% |

Table 2: Effect of p38 MAPK Inhibitor on Paw Thickness

| Treatment Group | Dose (mg/kg, p.o.) | Paw Thickness (mm, Day 42) | % Reduction |

| Vehicle | - | 3.8 ± 0.3 | - |

| p38 Inhibitor | 1 | 3.2 ± 0.4 | 15.8% |

| p38 Inhibitor | 10 | 2.5 ± 0.2 | 34.2% |

| p38 Inhibitor | 30 | 2.1 ± 0.2 | 44.7% |

Table 3: Effect of p38 MAPK Inhibitor on Histological Parameters

| Treatment Group | Dose (mg/kg, p.o.) | Inflammation Score | Pannus Score | Cartilage Damage Score | Bone Erosion Score |

| Vehicle | - | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.0 ± 0.7 | 3.1 ± 0.5 |

| p38 Inhibitor | 10 | 1.5 ± 0.4 | 1.3 ± 0.5 | 1.2 ± 0.4 | 1.4 ± 0.6 |

Scores are on a scale of 0-4, where 0 is normal and 4 is severe.

Table 4: Effect of p38 MAPK Inhibitor on Serum Cytokine Levels

| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle | - | 150 ± 25 | 85 ± 15 | 250 ± 40 |

| p38 Inhibitor | 10 | 65 ± 12 | 30 ± 8 | 90 ± 20 |

Conclusion

The p38α MAPK inhibitor this compound represents a promising therapeutic agent for the treatment of rheumatoid arthritis. The collagen-induced arthritis mouse model is an effective and relevant preclinical model for evaluating the in vivo efficacy of this compound and other p38 MAPK inhibitors. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this class of compounds. The data consistently demonstrate that inhibition of p38α MAPK can lead to a significant reduction in clinical signs of arthritis, paw swelling, and joint destruction, which is associated with a decrease in the production of key pro-inflammatory cytokines.

AL 8697: Application Notes and Protocols for Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), a key enzyme in the signaling cascade of pro-inflammatory cytokines. Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease. The p38α MAPK pathway is a central regulator of the inflammatory response in these cells, making it a compelling target for therapeutic intervention. This compound offers a valuable research tool for investigating the role of p38α MAPK in neuroinflammatory processes and for the preclinical evaluation of p38α MAPK inhibition as a disease-modifying strategy.

Mechanism of Action

This compound selectively targets the ATP-binding pocket of p38α MAPK, preventing its phosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from microglia and astrocytes. By mitigating this inflammatory response, this compound can be used to study the impact of p38α MAPK-mediated neuroinflammation on neuronal function, synaptic plasticity, and cell survival in various experimental models.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. p38α | Reference |

| p38α MAPK | 6 | - | [1] |

| p38β MAPK | 82 | 14-fold | [1] |

Table 1: In vitro kinase inhibition data for this compound.

In Vivo Anti-Inflammatory Efficacy of this compound in a Rat Adjuvant-Induced Arthritis Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling Reduction (%) | Reference |

| Vehicle | - | - | [2] |

| This compound | 1 | Not specified | [2] |

| This compound | 3 | Not specified | [2] |

| This compound | 10 | Significant | [2] |

| This compound | 30 | Dose-dependent | [2] |

Table 2: Summary of in vivo efficacy of this compound in a rat model of inflammation. While this is not a neuroinflammation model, it provides evidence of in vivo activity and a potential dose range for initial studies.[2]

Signaling Pathways

Caption: p38α MAPK signaling pathway in glial cells.

Experimental Protocols

In Vitro Protocol: Inhibition of Pro-inflammatory Cytokine Production in Microglia

This protocol describes a method to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

This compound (HY-108645, MedChemExpress or equivalent)

-

BV-2 microglial cell line or primary microglia

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

DMSO (vehicle control)

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

-

Cell lysis buffer

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Pre-treatment: Remove the old medium and pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability (Optional): To assess cytotoxicity, the remaining cells can be lysed and a cell viability assay (e.g., MTT or LDH assay) can be performed.

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.

-

Determine the IC50 value of this compound for the inhibition of TNF-α and IL-1β production.

Caption: In vitro experimental workflow.

In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation

This protocol provides a general framework for assessing the in vivo efficacy of this compound in an LPS-induced mouse model of acute neuroinflammation.

Animals:

-

C57BL/6 mice (8-10 weeks old)

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Tissue homogenization buffer

-

ELISA kits for TNF-α and IL-1β (for brain homogenates)

-

Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle to different groups of mice.[2]

-

LPS Injection: One hour after this compound administration, induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.

-

Tissue Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.

-

Brain Tissue Processing:

-

For Biochemical Analysis: Perfuse mice with cold PBS, rapidly dissect the brain (e.g., hippocampus and cortex), and snap-freeze in liquid nitrogen. Store at -80°C until homogenization for cytokine analysis using ELISA.

-

For Immunohistochemistry: Perfuse mice with cold PBS followed by 4% paraformaldehyde. Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection before sectioning.

-

-

Immunohistochemistry: Perform immunostaining on brain sections using antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively.

-

Data Analysis:

-

Quantify the levels of TNF-α and IL-1β in brain homogenates and compare between treatment groups.

-

Quantify the number and morphology of Iba1-positive and GFAP-positive cells in different brain regions.

-

Caption: In vivo experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for the investigation of neuroinflammatory processes mediated by the p38α MAPK signaling pathway. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of p38α MAPK inhibition in models of neurodegenerative diseases. As with any experimental work, optimization of doses, time points, and specific readouts will be necessary for each experimental paradigm.

References

Application Notes and Protocols: AL 8697 in COPD Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key signaling pathway implicated in the chronic inflammation underlying COPD is the p38 mitogen-activated protein kinase (MAPK) pathway. AL 8697 is a potent and selective inhibitor of the p38α MAPK isoform, making it a valuable research tool for investigating the role of this pathway in COPD pathogenesis and for the preclinical assessment of potential therapeutic agents.

The activation of p38α MAPK in various lung cells, including macrophages, neutrophils, and epithelial cells, by stimuli such as cigarette smoke and pathogens, leads to the production of a cascade of pro-inflammatory cytokines and chemokines.[1][2][3] These mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8), drive the characteristic inflammation and tissue damage seen in COPD.[1][4] By inhibiting p38α MAPK, this compound offers a targeted approach to dissect these inflammatory processes in both in vivo and in vitro models of COPD.

Mechanism of Action: The p38 MAPK Signaling Pathway in COPD

In the context of COPD, external stimuli like cigarette smoke extract (CSE) or lipopolysaccharide (LPS) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[2][5] Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, leading to the increased transcription and translation of pro-inflammatory genes. This results in the elevated production of cytokines and chemokines that recruit and activate inflammatory cells in the lungs, perpetuating the inflammatory cycle and contributing to lung tissue damage.[1][2] this compound, as a p38α MAPK inhibitor, blocks this cascade at a critical juncture, thereby reducing the inflammatory response.

Caption: p38 MAPK signaling pathway in COPD and the inhibitory action of this compound.

Data Presentation: Efficacy of p38 MAPK Inhibitors in Preclinical COPD Models

The following tables summarize the quantitative data from studies using p38 MAPK inhibitors in various COPD research models. These data demonstrate the potential of compounds like this compound to mitigate key inflammatory markers of the disease.

Table 1: Effect of p38 MAPK Inhibitor (SB203580) on Inflammatory Cell Infiltration in a Mouse Model of Acute Cigarette Smoke Exposure.

| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Macrophages in BALF (x10^5) |

| Air + Vehicle | 1.2 ± 0.2 | 0.02 ± 0.01 | 1.1 ± 0.2 |

| Cigarette Smoke + Vehicle | 4.8 ± 0.6 | 2.5 ± 0.4 | 2.2 ± 0.3 |

| Cigarette Smoke + SB203580 (45 mg/kg) | 2.3 ± 0.4 | 0.65 ± 0.2 | 1.6 ± 0.2 |

| % Inhibition by SB203580 | 52.1% | 73.6% | 27.3% |

Data adapted from a study using an acute cigarette smoke-induced inflammation model in C57BL/6 mice.[1]

Table 2: Effect of p38 MAPK Inhibitors on Pro-inflammatory Cytokine Release.

| Model System | Cell Type | Stimulant | p38 MAPK Inhibitor | Cytokine | % Inhibition (approx.) | Reference |

| In Vivo (Mouse) | Lung Tissue | Cigarette Smoke | SB203580 (45 mg/kg) | TNF-α (mRNA) | ~60% | [1][2] |

| MIP-2/CXCL2 (mRNA) | ~70% | [1][2] | ||||

| IL-1β (protein) | ~50% | [1][2] | ||||

| IL-6 (protein) | ~45% | [1][2] | ||||

| In Vitro (Human) | Lung Macrophages | LPS | SB239063 | TNF-α | ~50-60% | [6] |

| SD-282 | TNF-α | ~70-80% | [6][7] | |||

| SD-282 | GM-CSF | ~40-50% | [6][7] | |||

| SB239063 / SD-282 | IL-8/CXCL8 | No significant inhibition | [6][7] | |||

| In Vitro (Human) | Bronchial Epithelial Cells | CSE | CHF6297 | IL-8/CXCL8 | Potent, low nM IC50 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound in their COPD models.

Protocol 1: In Vivo Cigarette Smoke-Induced Acute Lung Inflammation Model in Mice

This protocol describes the induction of acute lung inflammation in mice through exposure to cigarette smoke and the assessment of the anti-inflammatory effects of a p38 MAPK inhibitor like this compound.

Caption: Experimental workflow for the in vivo cigarette smoke-induced COPD model.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

This compound

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Cigarette smoke generation system

-

Standard laboratory equipment for animal handling and injections

-

Materials for bronchoalveolar lavage (BAL) and tissue collection

-

Reagents for cell counting and cytokine analysis (e.g., ELISA kits)

Procedure:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into three groups:

-

Control Group: Vehicle + Air exposure

-

COPD Model Group: Vehicle + Cigarette smoke exposure

-

Treatment Group: this compound + Cigarette smoke exposure

-

-

Treatment Administration: Thirty minutes prior to cigarette smoke exposure, administer this compound (e.g., 45 mg/kg body weight) or vehicle via intraperitoneal injection.[1][2]

-

Cigarette Smoke Exposure: Expose the COPD model and treatment groups to cigarette smoke from a specified number of cigarettes (e.g., 4-6 cigarettes per day) for a defined period (e.g., 3-5 consecutive days).[1] The control group is exposed to filtered air under identical conditions.

-

Sample Collection: Twenty-four hours after the final exposure, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

BALF Analysis:

-

Lung Tissue Analysis:

-

Process lung tissue for histological examination to assess inflammation and structural changes.

-

Analyze gene expression of inflammatory markers in lung homogenates via qRT-PCR.

-

Protocol 2: In Vitro Cigarette Smoke Extract (CSE)-Induced Inflammation in Human Bronchial Epithelial Cells

This protocol details the use of a human bronchial epithelial cell line to model the inflammatory response to cigarette smoke and to evaluate the efficacy of this compound.

Caption: Experimental workflow for the in vitro CSE-induced inflammation model.

Materials:

-

Human bronchial epithelial cell line (e.g., BEAS-2B)

-

Cell culture medium and supplements

-

This compound

-

Cigarette smoke extract (CSE) - prepared in-house or commercially available

-

Reagents for ELISA and Western blotting

Procedure:

-

Cell Culture: Culture human bronchial epithelial cells to 80-90% confluency in appropriate cell culture plates.

-

Preparation of Cigarette Smoke Extract (CSE): Prepare CSE by bubbling the smoke from one cigarette through a known volume of serum-free cell culture medium.[10][11][12] This 100% CSE stock can be sterile-filtered and diluted to the desired working concentrations.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

CSE Stimulation: Replace the medium with fresh medium containing the corresponding concentrations of this compound and the desired concentration of CSE (e.g., 1-10%).[13]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for an inflammatory response.

-

Endpoint Analysis:

-

Collect the cell culture supernatants and measure the concentration of secreted cytokines, such as CXCL8/IL-8, using ELISA.[8]

-

Lyse the cells and perform Western blot analysis to determine the levels of phosphorylated p38 MAPK to confirm the inhibitory effect of this compound on the target.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the p38α MAPK signaling pathway in the inflammatory processes of COPD. The provided application notes and protocols offer a framework for researchers to utilize this inhibitor in established in vivo and in vitro models of the disease. The quantitative data presented underscore the potential of targeting the p38 MAPK pathway as a therapeutic strategy for COPD. These models are essential for elucidating the molecular mechanisms of COPD and for the preclinical evaluation of novel anti-inflammatory therapies.

References

- 1. p38 mitogen-activated protein kinase determines the susceptibility to cigarette smoke-induced emphysema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 mitogen-activated protein kinase determines the susceptibility to cigarette smoke-induced emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Bronchial Epithelial Cell Culture Models for Cigarette Smoke and Vaping Studies - PMC [pmc.ncbi.nlm.nih.gov]

AL8697: A Novel p38α MAPK Inhibitor for the Imiquimod-Induced Psoriasis Model

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and increased inflammatory cytokine production. The imiquimod-induced psoriasis model in mice is a widely used and clinically relevant preclinical model that recapitulates key features of human plaque psoriasis. This model is initiated by the topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, which triggers a signaling cascade that strongly involves the IL-23/IL-17 inflammatory axis.

AL8697 is a potent and specific, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), with an IC50 of 6 nM. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and has been shown to be hyperactivated in psoriatic lesions. Emerging evidence suggests that p38α MAPK plays a significant role in the pathogenesis of psoriasis by promoting keratinocyte proliferation and the production of pro-inflammatory cytokines, thereby amplifying the IL-23/IL-17 axis. Inhibition of p38 MAPK, therefore, presents a promising therapeutic strategy for psoriasis. These application notes provide a comprehensive overview and detailed protocols for the utilization of AL8697 in the imiquimod-induced psoriasis model.

Mechanism of Action and Signaling Pathway

In the context of psoriasis, and specifically in the imiquimod-induced model, the activation of TLR7/8 on dendritic cells leads to the production of IL-23. IL-23, in turn, promotes the expansion and activation of Th17 cells, which are major producers of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. The p38 MAPK pathway is activated in various immune cells and in keratinocytes in response to inflammatory stimuli and cellular stress. In keratinocytes, activated p38α MAPK promotes proliferation and the expression of psoriasis-related pro-inflammatory genes. By inhibiting p38α MAPK, AL8697 is hypothesized to disrupt this inflammatory cascade, leading to a reduction in keratinocyte hyperproliferation and a decrease in the production of key inflammatory mediators.

Caption: AL8697 inhibits the p38 MAPK signaling pathway in psoriasis.

Expected Efficacy and In Vivo Data (Hypothetical based on Mechanism)

While specific data for AL8697 in the imiquimod-induced psoriasis model is not yet publicly available, based on its mechanism of action as a p38α MAPK inhibitor, the following outcomes can be anticipated. The data presented in the tables below is hypothetical and serves as an example of expected results based on studies with other p38 MAPK inhibitors in similar models.

Table 1: Expected Effect of AL8697 on Psoriasis Area and Severity Index (PASI) Score

| Treatment Group | Dose (mg/kg, p.o.) | Mean PASI Score (Day 7) | % Reduction vs. Vehicle |

| Naive (No Imiquimod) | - | 0.2 ± 0.1 | - |

| Vehicle + Imiquimod | - | 8.5 ± 1.2 | 0% |

| AL8697 + Imiquimod | 10 | 5.1 ± 0.9 | 40% |

| AL8697 + Imiquimod | 30 | 3.4 ± 0.7 | 60% |

| Dexamethasone (Positive Control) | 1 | 2.5 ± 0.5 | 70.6% |

Table 2: Expected Effect of AL8697 on Epidermal Thickness

| Treatment Group | Dose (mg/kg, p.o.) | Epidermal Thickness (µm, Day 7) | % Reduction vs. Vehicle |

| Naive (No Imiquimod) | - | 15 ± 3 | - |

| Vehicle + Imiquimod | - | 120 ± 15 | 0% |

| AL8697 + Imiquimod | 10 | 78 ± 10 | 35% |

| AL8697 + Imiquimod | 30 | 54 ± 8 | 55% |

| Dexamethasone (Positive Control) | 1 | 42 ± 6 | 65% |

Table 3: Expected Effect of AL8697 on Pro-inflammatory Cytokine mRNA Expression in Skin Tissue (Day 7)

| Treatment Group | Dose (mg/kg, p.o.) | Relative IL-17A mRNA Expression | Relative IL-23 mRNA Expression | Relative TNF-α mRNA Expression |

| Naive (No Imiquimod) | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |

| Vehicle + Imiquimod | - | 15.2 ± 2.5 | 12.8 ± 2.1 | 18.5 ± 3.0 |

| AL8697 + Imiquimod | 10 | 9.1 ± 1.8 | 8.3 ± 1.5 | 10.2 ± 2.2 |

| AL8697 + Imiquimod | 30 | 5.3 ± 1.2 | 4.5 ± 1.0 | 6.1 ± 1.5 |

| Dexamethasone (Positive Control) | 1 | 3.8 ± 0.9 | 3.1 ± 0.8 | 4.2 ± 1.1 |

Experimental Protocols

Imiquimod-Induced Psoriasis-Like Skin Inflammation Model

Materials:

-

8-10 week old BALB/c or C57BL/6 mice

-

Imiquimod cream (5%)

-

AL8697 (to be formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Positive control (e.g., Dexamethasone)

-

Calipers for ear thickness measurement

-

Scoring system for skin inflammation (modified PASI)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice and shave a designated area on their back (e.g., 2 x 3 cm).

-

Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

-

Group 1: Naive (no treatment)

-

Group 2: Vehicle + Imiquimod

-

Group 3: AL8697 (low dose) + Imiquimod

-

Group 4: AL8697 (high dose) + Imiquimod

-

Group 5: Positive Control + Imiquimod

-

-

Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.

-

AL8697 Administration: Administer AL8697 or vehicle orally (p.o.) once daily, starting on day 0, one hour before imiquimod application.

-

Clinical Scoring: From day 1, daily evaluate the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0 to 12.

-

Ear Thickness Measurement: Measure the ear thickness daily using a caliper.

-

Sacrifice and Sample Collection: On the final day of the experiment, euthanize the mice. Collect the treated back skin and spleen for further analysis.

Caption: Experimental workflow for evaluating AL8697 in the imiquimod-induced psoriasis model.

Histological Analysis

-

Fix a portion of the collected skin tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section it into 5 µm slices.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Examine the sections under a microscope to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.

Quantitative Real-Time PCR (qPCR)

-

Isolate total RNA from a portion of the skin tissue using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for target genes (e.g., IL-17A, IL-23, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry Analysis of Splenocytes

-

Prepare a single-cell suspension from the collected spleens.

-

Stimulate the cells in vitro with cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours.

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A).

-

Acquire the data on a flow cytometer and analyze the percentage of Th17 cells (CD4+IL-17A+).

Conclusion

AL8697, as a specific p38α MAPK inhibitor, holds significant potential as a therapeutic agent for psoriasis. The protocols and expected outcomes detailed in these application notes provide a solid framework for researchers to investigate the efficacy of AL8697 in the imiquimod-induced psoriasis model. The inhibition of the p38 MAPK pathway is a promising strategy to mitigate the inflammatory cascade that drives psoriatic lesion development. Further preclinical studies are warranted to fully elucidate the therapeutic potential of AL8697 for this chronic inflammatory skin condition.

Troubleshooting & Optimization

troubleshooting AL 8697 insolubility in media

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AL 8697, a specific p38α MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and specific, orally active p38α MAPK inhibitor with an IC50 of 6 nM. It shows 14-fold greater inhibition of p38α compared to p38β and is over 300-fold more selective for p38α than a panel of 91 other kinases.[1] Its primary application is in research investigating the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Q2: What is the primary solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.

Q3: I am observing precipitation when I add my this compound solution to my cell culture media. What is causing this?

Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as this compound. This "fall-out" occurs because the compound is poorly soluble in water-based media. The final concentration of the organic solvent (e.g., DMSO) in the media may not be sufficient to keep the compound dissolved, especially at higher concentrations of this compound.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell model.

Q5: Can I sonicate my this compound solution to help it dissolve?

Yes, sonication can be used to aid in the dissolution of this compound in DMSO, as indicated by the manufacturer.

Troubleshooting Guide: this compound Insolubility in Media

This guide provides a systematic approach to resolving insolubility issues with this compound in cell culture media.

Problem: Precipitate forms upon dilution of this compound stock solution into cell culture medium.

Potential Cause 1: Suboptimal Stock Solution Preparation

-

Solution: Ensure your stock solution is properly prepared.

-

Use high-purity, anhydrous DMSO.

-

Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to your media, keeping the final DMSO concentration low.

-

If necessary, use an ultrasonic bath to ensure the compound is fully dissolved in DMSO.

-

Potential Cause 2: "Salting Out" Effect

-

Solution: The rapid change in solvent polarity when adding the DMSO stock to the aqueous media can cause the compound to precipitate.

-

Pre-warm the media: Before adding the this compound stock, warm your cell culture media to 37°C. This can help improve the solubility.

-

Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.

-

Increase the volume of media: Adding the DMSO stock to a larger volume of media will result in a lower final concentration of this compound, which may be below its solubility limit in the media.

-

Potential Cause 3: Final Concentration Exceeds Solubility Limit

-

Solution: The desired final concentration of this compound may be too high for the aqueous environment of the cell culture media, even with a low DMSO concentration.

-

Determine the empirical solubility limit: Conduct a small-scale experiment to find the maximum soluble concentration of this compound in your specific cell culture medium. Prepare a range of final concentrations and visually inspect for precipitation after a short incubation period.

-

Consider using a carrier protein: For some applications, the addition of a carrier protein like bovine serum albumin (BSA) to the media can help to increase the solubility of hydrophobic compounds.

-

Potential Cause 4: Interaction with Media Components

-